Gemcitabine-13C,15N2 (hydrochloride)
Description
The Role of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to trace their journey and fate within biological systems. musechem.com This methodology is fundamental to modern chemical biology and pharmaceutical research, providing unparalleled insights into drug metabolism, pharmacokinetics, and the intricate mechanisms of drug action at a molecular level. musechem.comslideshare.net By replacing common atoms like carbon-12 and nitrogen-14 with their heavier, stable counterparts (carbon-13 and nitrogen-15), researchers can effectively "tag" a drug molecule without significantly altering its chemical properties. musechem.com
The applications of stable isotope labeling in pharmaceutical sciences are extensive and include:
Metabolism Studies: Tracing the metabolic pathways of drugs to understand how they are broken down and what metabolites are formed.
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for determining its efficacy and safety profile. musechem.com
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect each other's metabolism and clearance.
Bioavailability Studies: Determining the extent and rate at which a drug enters the systemic circulation.
The global market for stable isotope-labeled compounds was valued at $220 million in 2013, with the pharmaceutical industry being the largest consumer, a trend driven by the increasing number of clinical trials and the adoption of advanced analytical techniques. slideshare.net
Overview of Gemcitabine (B846) as a Nucleoside Analog Research Scaffold
Gemcitabine (2',2'-difluorodeoxycytidine) is a synthetic analogue of the nucleoside deoxycytidine. nih.gov It functions as a prodrug, meaning it is inactive in its administered form and must be metabolized within the cell to exert its biological effects. nih.gov Intracellularly, Gemcitabine is phosphorylated to its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). caymanchem.com
These active metabolites disrupt cellular processes in several ways, most notably by inhibiting ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis and repair. glpbio.com The triphosphate form can also be incorporated into DNA, leading to the termination of DNA chain elongation and inducing apoptosis (programmed cell death). acs.orgnih.gov Due to these mechanisms, Gemcitabine is a widely studied and utilized compound in cancer research. nih.govnih.gov
Rationale and Significance of Gemcitabine-13C,15N2 (hydrochloride) in Academic Investigations
The synthesis of Gemcitabine-13C,15N2 (hydrochloride) provides researchers with a powerful tool for detailed investigation of Gemcitabine's pharmacology. glpbio.com The hydrochloride salt form often enhances the stability and solubility of the compound. The stable isotope labels allow for precise differentiation between the administered drug and endogenous (naturally occurring) deoxycytidine and its metabolites. This is critical for accurately quantifying the drug's uptake, metabolism, and incorporation into DNA in various biological samples. acs.org
One of the most significant applications of Gemcitabine-13C,15N2 (hydrochloride) is its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). glpbio.comnih.gov An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Gemcitabine) that is added in a known amount to samples before processing. amazonaws.com
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons: nih.govscispace.com
Correction for Sample Preparation Variability: It co-elutes with the unlabeled analyte during chromatography and experiences similar extraction efficiencies and matrix effects (suppression or enhancement of the signal by other components in the sample). By comparing the signal of the analyte to the known concentration of the internal standard, variations introduced during sample preparation can be accurately corrected. amazonaws.com
Improved Accuracy and Precision: This correction leads to highly accurate and precise quantification of the analyte, even at very low concentrations. researchgate.net For example, LC-MS/MS methods using stable isotope-labeled internal standards have been developed to quantify Gemcitabine and its metabolites in plasma and tumor tissue with high sensitivity and accuracy. researchgate.netnih.govnih.gov
Enhanced Reliability: The use of a stable isotope-labeled internal standard ensures the robustness and reliability of the analytical method, which is a prerequisite for its application in clinical and preclinical research.
Interactive Data Table: Properties of Gemcitabine-13C,15N2 (hydrochloride)
| Property | Value | Source |
| Chemical Formula | C₈[¹³C]H₁₁F₂N[¹⁵N₂]O₄ • HCl | caymanchem.comglpbio.combioscience.co.uk |
| Molecular Weight | 302.6 g/mol | caymanchem.comglpbio.combioscience.co.uk |
| CAS Number | 2757566-59-7 | caymanchem.comglpbio.com |
| Alternate CAS Number | 1262897-74-4 | lgcstandards.com |
| Purity | ≥98% | caymanchem.combioscience.co.uk |
| Formulation | Solid | caymanchem.combioscience.co.uk |
| Solubility | Soluble in water | caymanchem.comglpbio.com |
| Storage Temperature | -20°C | glpbio.comlgcstandards.com |
Interactive Data Table: Analytical Methods for Gemcitabine Quantification
| Analytical Method | Key Features | Application | Source |
| LC-MS/MS | High sensitivity and selectivity; enables simultaneous quantification of Gemcitabine and its metabolites. | Quantification in plasma, tumor tissue, and DNA. | acs.orgresearchgate.netnih.govnih.gov |
| ¹⁹F NMR Spectroscopy | Can distinguish between Gemcitabine and its fluorine-containing metabolites. | Analysis of tumor homogenates. | nih.gov |
| RP-HPLC with UV/PDA detection | Cost-effective and selective for routine analysis. | Analysis of Gemcitabine hydrochloride. | ajgreenchem.com |
Enabling Factor for Tracking Metabolic Fate and Molecular Interactions
The primary utility of Gemcitabine-13C,15N2 (hydrochloride) in research is its role as an internal standard for quantitative bioanalysis. researchgate.net Its identical chemical behavior and distinct mass allow it to be distinguished from the unlabeled drug, enabling precise tracking of the drug's metabolic journey and providing insights into its molecular interactions. researchgate.netmedchemexpress.com
Tracking Metabolic Fate
After administration, gemcitabine undergoes significant metabolic conversion. It is phosphorylated intracellularly by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. medchemexpress.com Concurrently, it is rapidly deactivated in the plasma and tissues by cytidine (B196190) deaminase into its main inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). researchgate.net Understanding the balance between activation and deactivation is crucial for assessing drug efficacy and resistance.
Gemcitabine-13C,15N2 (hydrochloride) is instrumental in developing and validating robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to simultaneously quantify gemcitabine and its metabolite dFdU in biological matrices like plasma and tissue. researchgate.netnih.gov In these assays, a known quantity of the labeled compound is added to the biological sample during preparation. semanticscholar.org Because the labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiency but have different mass-to-charge ratios (m/z), the labeled compound serves as a perfect internal standard. researchgate.netuva.nl This corrects for any loss of analyte during sample extraction and accounts for variations in instrument response, a common issue known as the matrix effect. researchgate.net
The use of Gemcitabine-13C,15N2 as an internal standard has enabled the development of highly sensitive and rapid analytical methods. For instance, researchers have established LC-MS/MS assays capable of quantifying gemcitabine and dFdU from very small plasma volumes with high precision and accuracy. researchgate.net
Interactive Data Table: LC-MS/MS Method for Gemcitabine and dFdU Quantification
| Parameter | Details | Reference |
|---|---|---|
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Internal Standard | Gemcitabine-13C,15N2 Hydrochloride | researchgate.netnih.gov |
| Biological Matrix | Human Plasma, Lung Tissue | researchgate.netnih.gov |
| Chromatographic Column | Alltima C18 (2.1x100 mm, 5µm) | researchgate.net |
| Mobile Phase | Isocratic [10 mM ammonium (B1175870) acetate (B1210297) (pH = 6.8): methanol (B129727), 90:10] | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Linear Calibration Range (Gemcitabine) | 2-2,000 ng/ml | researchgate.net |
| Linear Calibration Range (dFdU) | 20-20,000 ng/ml | researchgate.net |
| Analyte Recovery | 87.7% to 89.7% | researchgate.net |
| Intra- and Inter-day Precision (CV%) | ≤ 7% | researchgate.net |
Informing on Molecular Interactions
The mechanism of action of gemcitabine involves the molecular interaction of its active metabolites with key cellular components. The diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. The triphosphate metabolite (dFdCTP) is incorporated into DNA, where it ultimately halts DNA chain elongation and induces apoptosis (programmed cell death). medchemexpress.com
While there are no direct studies showing Gemcitabine-13C,15N2 being used as a probe to directly map these binding events, its role in quantitative analysis provides a critical link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). By accurately measuring the concentration of gemcitabine and its metabolites in tumor tissues and cells, researchers can correlate these levels with downstream molecular events. nih.gov For example, quantifying the intracellular concentration of the active metabolite dFdCTP allows for an indirect assessment of the potential for DNA incorporation and ribonucleotide reductase inhibition. This ability to precisely quantify the active forms of the drug at the site of action is fundamental to understanding its molecular interactions and therapeutic effects.
Properties
Molecular Formula |
C8[13C]H11F2N[15N2]O4 · HCl |
|---|---|
Molecular Weight |
302.6 |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |
InChI Key |
OKKDEIYWILRZIA-ACCKZTSYSA-N |
SMILES |
OC[C@@H]1[C@@H](O)C(F)(F)[C@H]([15N]2C=CC(N)=[15N][13C]2=O)O1.Cl |
Synonyms |
4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 monohydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Isotopic Labeling of Gemcitabine
General Principles of ¹³C and ¹⁵N Isotopic Building Block Synthesis
Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes. wikipedia.org For the synthesis of complex molecules like nucleosides, this is typically achieved by using isotopically enriched starting materials, often referred to as "building blocks". thieme-connect.comnih.gov The synthesis of these ¹³C and ¹⁵N labeled building blocks is the foundational step in preparing the final labeled compound.
The primary principles guiding the synthesis of these building blocks include:
Strategic Isotope Placement: The choice of which atoms to label is determined by the intended application. numberanalytics.com For use as an internal standard in mass spectrometry, the labeling should introduce a significant and unique mass shift without altering the compound's chemical properties. innovagen.com
Chemical Synthesis: Total chemical synthesis offers the versatility to place isotope labels at virtually any desired position within a molecule. nih.gov This approach allows for the creation of specific isotopomers that may not be accessible through biological methods. thieme-connect.com
Cost-Effectiveness and Availability: The synthesis of labeled precursors can be challenging and expensive. numberanalytics.comresearchgate.net Therefore, strategies often begin with simple, commercially available labeled starting materials which are then elaborated into more complex structures. thieme-connect.de
For nucleoside synthesis, common strategies involve the separate synthesis of a labeled pyrimidine (B1678525) or purine (B94841) base and a labeled or unlabeled sugar moiety, which are later coupled. thieme-connect.com This modular approach allows for flexibility in the labeling pattern.
Chemical Synthesis Routes for Gemcitabine-¹³C,¹⁵N₂ (hydrochloride)
The chemical synthesis of Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is a multi-step process that involves the careful construction of the difluorodeoxyribose sugar and the isotopically labeled cytosine base, followed by their coupling and final deprotection. xml-journal.netresearchgate.net
The key to synthesizing Gemcitabine-¹³C,¹⁵N₂ is the selection of appropriate isotopic precursors that introduce the ¹³C and ¹⁵N labels into the cytosine ring. A reported synthesis utilizes homemade urea-¹³C,¹⁵N₂ as the primary source of the isotopic atoms. xml-journal.net This precursor contains one ¹³C atom and two ¹⁵N atoms, which will ultimately form part of the pyrimidine ring structure.
The synthesis begins by reacting urea-¹³C,¹⁵N₂ with 3-methyl acrylonitrile (B1666552) in a cyclization reaction to form cytosine-¹³C,¹⁵N₂. xml-journal.net This labeled cytosine base is the key building block for the subsequent coupling reaction with the sugar moiety.
| Precursor | Isotopic Label | Purpose |
| Urea-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Source of isotopic labels for the cytosine ring xml-journal.net |
| 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | None | The sugar component required for nucleoside formation xml-journal.net |
A significant challenge in the synthesis of gemcitabine (B846) is controlling the stereochemistry at the anomeric carbon (C1' of the ribose sugar) to selectively obtain the desired β-anomer. google.com The biological activity of gemcitabine resides almost exclusively in the β-anomer.
The synthesis involves a condensation reaction between the protected, labeled cytosine and an activated difluororibose derivative. xml-journal.netresearchgate.net The cytosine base is first protected, for example, by trimethylsilylation with bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and reactivity. xml-journal.net This protected base is then condensed with a protected and activated sugar, such as 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate. xml-journal.net
This coupling step often results in a mixture of α and β anomers. core.ac.uk Various strategies have been developed to improve the stereoselectivity of this reaction or to efficiently separate the desired β-anomer from the mixture. google.comcore.ac.uk One approach involves the selective precipitation of the β-anomer as a salt (e.g., hydrochloride) or as the free base from the anomeric mixture. google.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final isotopically labeled product. numberanalytics.comcea.fr Key parameters that require careful control include temperature, solvents, catalysts, and reaction time.
In the synthesis of Gemcitabine-¹³C,¹⁵N₂, the condensation step is typically performed at elevated temperatures, for instance, at 120 °C. xml-journal.net Following the coupling reaction, the protecting groups on the sugar (e.g., benzoates) and the base must be removed. This deprotection is often achieved through hydrolysis, for example, using sodium hydroxide (B78521). xml-journal.net
The final step involves converting the gemcitabine free base to its hydrochloride salt. This is usually accomplished by treating a solution of the purified β-anomer with hydrochloric acid. google.com The entire process, from precursor selection to final salt formation, is designed to ensure that the isotopic labels are retained and that the final product meets high standards of chemical and isotopic purity. xml-journal.net
Enzymatic or Chemo-Enzymatic Labeling Approaches for Nucleosides
While chemical synthesis is a powerful tool, enzymatic and chemo-enzymatic methods offer alternative routes for producing isotopically labeled nucleosides, often with high selectivity and yields. nih.govcuny.edu These methods leverage the high specificity of enzymes to catalyze reactions under mild conditions. nih.govpreprints.org
A chemo-enzymatic approach combines the flexibility of chemical synthesis for creating labeled precursors with the efficiency of enzymatic reactions for subsequent steps. nih.govmdpi.com For example, a labeled nucleobase can be chemically synthesized and then coupled to a ribose sugar using a nucleoside phosphorylase (NP) enzyme. mdpi.com This enzymatic coupling can be highly stereoselective, directly yielding the desired β-anomer and avoiding the need for chiral separation. nih.govcuny.edu
While specific chemo-enzymatic routes for Gemcitabine-¹³C,¹⁵N₂ are not widely detailed in the provided context, the general principles are applicable. nih.gov Such a strategy could involve the enzymatic coupling of a pre-synthesized cytosine-¹³C,¹⁵N₂ with a suitable difluororibose derivative. This approach has the potential to overcome some of the challenges associated with purely chemical methods, such as low stereoselectivity in the glycosylation step. nih.gov
Purification and Characterization of Isotopic Enrichment
After synthesis, the final product must be rigorously purified and characterized to confirm its chemical identity, purity, and the extent of isotopic labeling. xml-journal.netnih.gov
Purification: High-Performance Liquid Chromatography (HPLC) is a standard technique for purifying the final compound and separating the desired β-anomer of gemcitabine from any remaining α-anomer or other impurities. xml-journal.netcore.ac.uk Ion-exchange chromatography is another method used for the purification of crude gemcitabine. google.com
Characterization: A combination of analytical techniques is used to verify the structure and isotopic enrichment of Gemcitabine-¹³C,¹⁵N₂.
| Analytical Technique | Purpose | Findings |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | Confirms chemical purity is higher than 98%. xml-journal.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm molecular weight and isotopic incorporation. | Detects the mass shift corresponding to the ¹³C and ¹⁵N labels, confirming successful labeling. xml-journal.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure and confirm the position of the labels. | Confirms the final structure and can be used to verify the location of the ¹³C and ¹⁵N isotopes. thieme-connect.comxml-journal.net |
These analyses are essential to ensure that the synthesized Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is suitable for its intended use as an internal standard, with reported isotopic abundances of 99% for ¹³C and 98% for ¹⁵N. xml-journal.net
Chromatographic Purification Techniques
Following synthesis, the crude isotopically labeled gemcitabine must undergo rigorous purification to remove unreacted starting materials, byproducts, and any potential diastereomers. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. xml-journal.netlgcstandards.comresearchgate.net
Different HPLC methods can be applied. For instance, ion-exchange chromatography is a known method for purifying crude gemcitabine. google.com Furthermore, reverse-phase HPLC (RP-HPLC) is commonly used, often employing columns like a C18 column, to separate the desired β-anomer of gemcitabine from the α-anomer and other impurities. core.ac.ukmagtechjournal.com The mobile phase composition is carefully optimized to achieve effective separation; a typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with pH adjusted using additives like ammonium (B1175870) acetate (B1210297). researchgate.netmagtechjournal.com The final purified product is collected based on its retention time as detected by a UV detector. researchgate.net
Isotopic Purity and Chemical Purity Assessment
The quality of Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is defined by its isotopic and chemical purity, which are confirmed using various analytical techniques.
Isotopic Purity: The isotopic enrichment, or isotopic purity, quantifies the percentage of molecules that have successfully incorporated the ¹³C and ¹⁵N isotopes. This is a critical parameter for an internal standard to ensure accurate quantification in mass spectrometry-based assays. The assessment is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. xml-journal.net Research and commercial-grade specifications report high isotopic enrichment, with typical abundances of 99% for ¹³C and 98% for ¹⁵N. xml-journal.netschd-shimadzu.comschd-shimadzu.com
Chemical Purity: Chemical purity refers to the percentage of the desired compound in the final product, free from other chemical impurities. This is predominantly determined by HPLC, where the area of the product peak is compared against that of a certified reference standard. researchgate.netnih.gov The chemical purity of Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is consistently reported to be high, generally greater than 95% and often exceeding 98%. caymanchem.comxml-journal.netlgcstandards.comschd-shimadzu.com LC-MS is also used to confirm the identity and purity of the final product. xml-journal.net
Table 1: Purification and Purity Analysis of Gemcitabine-¹³C,¹⁵N₂ (hydrochloride)
| Analytical Method | Purity Type | Reported Purity/Results |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemical | >95% to ≥98% caymanchem.comxml-journal.netlgcstandards.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chemical & Isotopic | Chemical Purity >98%; Isotopic Abundance: 99% ¹³C, 98% ¹⁵N xml-journal.net |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) |
| Gemcitabine |
| Urea-¹³C,¹⁵N₂ |
| 3-methyl acrylonitrile |
| Cytosine-¹³C,¹⁵N₂ |
| N,O-Bis(trimethylsilyl)acetamide (BSA) |
| 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate |
| Sodium hydroxide (NaOH) |
| Acetonitrile |
| Methanol |
Advanced Analytical Characterization and Quantification Utilizing 13c,15n Labels
Mass Spectrometry (MS) Applications in Isotopic Research
Mass spectrometry is the principal analytical platform where Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is employed. glpbio.com Its use as an internal standard is indispensable for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and fluctuations in instrument response. researchgate.net By adding a known amount of the labeled standard to a sample, the ratio of the naturally occurring analyte to the labeled standard can be measured with high precision, leading to highly accurate and reliable quantification of gemcitabine (B846). researchgate.netresearchgate.net This approach is applicable across different mass spectrometry techniques, including both liquid and gas chromatography-mass spectrometry. glpbio.combiomol.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in complex biological fluids like human plasma. researchgate.netresearchgate.net In this context, Gemcitabine-¹³C,¹⁵N₂ (hydrochloride) is the internal standard of choice for the determination of gemcitabine (dFdC) and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU). researchgate.netresearchgate.net
Research has detailed rapid and sensitive LC-MS/MS methods utilizing this internal standard. researchgate.net One such method employs a simple protein precipitation step for sample preparation from a very small volume (5 μl) of human plasma. researchgate.netresearchgate.net Chromatographic separation is achieved using an isocratic mobile phase, leading to a short analytical run time of only 5 minutes. researchgate.netresearchgate.net The mass spectrometer is operated in a positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. researchgate.netresearchgate.net
Table 1: Example of LC-MS/MS Method Parameters for Gemcitabine Quantification This table is interactive. You can sort and filter the data.
| Parameter | Description | Source |
|---|---|---|
| Internal Standard | Gemcitabine-¹³C,¹⁵N₂ Hydrochloride | researchgate.net |
| Chromatography Column | Alltima C18 (2.1×100 mm, 5μm) | researchgate.net |
| Mobile Phase | Isocratic; 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8): methanol (B129727) (90:10, v/v) | researchgate.netresearchgate.net |
| Run Time | 5 minutes | researchgate.netresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netresearchgate.net |
The validation of an analytical method is crucial to ensure its reliability for clinical and research applications. Assays for gemcitabine and its metabolite dFdU using Gemcitabine-¹³C,¹⁵N₂ as an internal standard have been thoroughly validated, demonstrating excellent performance characteristics. researchgate.net
Linearity: The assays show a linear response over a wide range of concentrations. For gemcitabine, the linear calibration range is typically 2–2,000 ng/ml, while for its metabolite dFdU, it is 20–20,000 ng/ml. researchgate.netresearchgate.net The correlation coefficients (r) for the calibration curves are consistently high, often exceeding 0.999. researchgate.net
Precision and Accuracy: The precision of the method is demonstrated by low coefficients of variation (CV). Intra- and inter-day precision for both gemcitabine and dFdU have been reported as ≤ 5% and ≤ 7%, respectively. researchgate.net The accuracy, which reflects how close the measured value is to the true value, is also high, with reported ranges of 98% to 105.3% for gemcitabine and 93.8% to 104.9% for dFdU. researchgate.netresearchgate.net
Recovery and Matrix Effect: The extraction recovery for the analytes and the internal standard from plasma is consistent, typically ranging from 87.7% to 89.7%. researchgate.net A negligible ion suppression effect indicates that the plasma matrix does not significantly interfere with the ionization of the target compounds, a common challenge in bioanalysis. researchgate.net
Table 2: Summary of Assay Validation Parameters This table is interactive. You can sort and filter the data.
| Parameter | Gemcitabine (dFdC) | Metabolite (dFdU) | Source |
|---|---|---|---|
| Linearity Range | 2–2,000 ng/mL | 20–20,000 ng/mL | researchgate.net |
| Accuracy | 98–105.3% | 93.8–104.9% | researchgate.net |
| Intra-day Precision (CV) | ≤ 5% | ≤ 7% | researchgate.net |
| Inter-day Precision (CV) | ≤ 5% | ≤ 7% | researchgate.net |
| Recovery | 87.7–89.7% | 87.7–89.7% | researchgate.net |
| Lower Limit of Detection (LOD) | 0.2 ng/mL | 1 ng/mL | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 20 ng/mL | researchgate.netresearchgate.net |
Stable Isotope Dilution Mass Spectrometry (SIDMS) is the analytical principle that underpins the use of Gemcitabine-¹³C,¹⁵N₂. This method is renowned for its high precision and accuracy in quantifying molecules in complex samples. caymanchem.comresearchgate.net The process involves adding a known quantity of the isotopically labeled standard (Gemcitabine-¹³C,¹⁵N₂) to the unknown sample containing the unlabeled analyte (gemcitabine). researchgate.net Because the labeled and unlabeled compounds are chemically identical, they behave the same way during all sample preparation steps (e.g., extraction, derivatization) and chromatographic separation. caymanchem.comresearchgate.net Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the two forms based on their mass difference. By measuring the peak area ratio of the analyte to the standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, effectively canceling out procedural and matrix-induced errors. researchgate.net This makes SIDMS, enabled by standards like Gemcitabine-¹³C,¹⁵N₂, a superior method for pharmacokinetic studies and therapeutic drug monitoring. medchemexpress.comresearchgate.net
While LC-MS/MS is more commonly documented for gemcitabine analysis, Gemcitabine-¹³C,¹⁵N₂ is also designed for use with Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.comglpbio.comglpbio.com For GC-MS analysis, non-volatile compounds like gemcitabine typically require a derivatization step to increase their volatility and thermal stability. The stable isotope-labeled standard would undergo this derivatization process alongside the unlabeled analyte. In isotopic tracing studies, the labeled compound can be used to follow the metabolic fate of the drug. By administering the labeled compound, researchers can use GC-MS to track the appearance of labeled metabolites, helping to elucidate metabolic pathways. The distinct mass signature of the ¹³C and ¹⁵N labels allows for unambiguous differentiation of the administered compound and its metabolites from endogenous molecules. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown compounds and for untargeted metabolomics. researchgate.net Gemcitabine-¹³C,¹⁵N₂ can be a powerful tool in HRMS-based studies. medchemexpress.com In untargeted profiling, where the goal is to detect as many metabolites as possible, the presence of the labeled standard creates a distinct isotopic pattern. Data analysis software can specifically search for pairs of signals with a mass difference that exactly corresponds to the mass added by the labels (e.g., +3 Da for one ¹³C and two ¹⁵N). This "paired signal" approach allows for the confident identification of drug-related metabolites in a complex data set, distinguishing them from thousands of endogenous compounds. This application is crucial for comprehensive metabolic flux analysis and identifying novel biotransformation products of gemcitabine. medchemexpress.comresearchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint that is highly specific to a compound's structure. researchgate.net When developing an MS/MS method, the fragmentation patterns of both the unlabeled analyte (gemcitabine) and the labeled internal standard (Gemcitabine-¹³C,¹⁵N₂) are elucidated. researchgate.net
The labeled standard is expected to exhibit a fragmentation pattern that is nearly identical to that of the unlabeled compound, but with mass shifts in the precursor ion and any fragment ions that retain the ¹³C and ¹⁵N labels. For example, the precursor ion for labeled gemcitabine will be heavier by the mass of the incorporated isotopes. Upon fragmentation, fragments containing the pyrimidine (B1678525) ring with the labels will also show this mass shift, while fragments from other parts of the molecule (like the sugar moiety) will not. This parallel fragmentation behavior provides unambiguous confirmation of the analyte's identity and ensures that the selected transitions for quantification in an MRM assay are specific and free from cross-talk or interference. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of isotopically labeled compounds. The presence of ¹³C and ¹⁵N nuclei in Gemcitabine-13C,15N2 (hydrochloride) dramatically enhances the utility of NMR, allowing for a suite of sophisticated experiments that are not feasible with the unlabeled compound. These methods provide unparalleled, atomic-level insights into the molecule's structure, dynamics, and interactions.
¹³C and ¹⁵N NMR for Structural Confirmation and Isotopic Enrichment Verification
One-dimensional (1D) ¹³C and ¹⁵N NMR spectra are fundamental for the initial characterization of Gemcitabine-13C,15N2 (hydrochloride). These spectra serve two primary purposes: confirming the molecular structure and verifying the success of the isotopic labeling process.
Structural Confirmation: The chemical shift of each carbon and nitrogen atom is highly sensitive to its local electronic environment. nih.gov The ¹³C NMR spectrum will show distinct signals for the ¹³C-labeled carbonyl carbon (C2) and the other carbon atoms in the molecule, while the ¹⁵N NMR spectrum will show signals for the two labeled nitrogen atoms (N1 and N3) in the pyrimidine ring. caymanchem.comlgcstandards.com By comparing the observed chemical shifts to those predicted or reported for similar nucleoside structures, the integrity of the molecular scaffold can be unequivocally confirmed. researchgate.netresearchgate.net
Table 1: Expected Isotopic Information for Gemcitabine-13C,15N2 (hydrochloride)
| Isotope | Labeled Position(s) | Expected Enrichment | Analytical Verification Method |
|---|---|---|---|
| ¹³C | C2 (pyrimidine ring) | >98% | ¹³C NMR, Mass Spectrometry |
Multidimensional Heteronuclear NMR for Conformational and Dynamic Analysis
While 1D NMR is useful, the true power of isotopic labeling is unlocked with multidimensional heteronuclear NMR experiments. nih.govnih.gov These experiments correlate the chemical shifts of different nuclei that are connected through chemical bonds (J-coupling), providing detailed information about molecular conformation and dynamics. copernicus.org
Before any detailed structural or interaction study can be performed, every NMR signal must be assigned to a specific atom in the molecule. For complex molecules, this is a significant challenge. Isotopic labeling with ¹³C and ¹⁵N is the standard method to overcome this hurdle, particularly in the context of biomolecular NMR. protein-nmr.org.uk Techniques such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed.
¹H-¹³C HSQC: This 2D experiment correlates directly bonded proton and carbon atoms, creating a unique fingerprint of the C-H bonds within the molecule.
¹H-¹⁵N HSQC: Similarly, this experiment correlates protons with their directly attached ¹⁵N atoms, invaluable for assigning the N-H groups.
Triple-Resonance Experiments: In studies involving gemcitabine interacting with a labeled protein or nucleic acid, more advanced triple-resonance experiments (e.g., HNCA, HNCACB) are used. nih.govmeihonglab.comnih.gov These experiments create correlations between the backbone amide proton, its attached nitrogen, and the alpha and beta carbons of the same and preceding amino acid residues, forming the basis of sequential resonance assignment in proteins. nih.govmeihonglab.com The use of ¹³C and ¹⁵N labels is essential for these techniques to work. protein-nmr.org.ukacs.org
NMR is exceptionally sensitive to changes in the local environment of each atom. When Gemcitabine-13C,15N2 binds to a biological target, such as an enzyme like deoxycytidine kinase or a nucleic acid, subtle changes in its conformation and electronic environment occur. ajgreenchem.comajgreenchem.com These changes can be monitored by observing perturbations in the NMR signals.
Chemical Shift Perturbation (CSP) or chemical shift mapping is a widely used technique where the ¹H-¹⁵N or ¹H-¹³C HSQC spectrum of the labeled molecule is recorded in the absence and presence of its binding partner. nih.gov Atoms at the binding interface or those involved in conformational changes upon binding will exhibit significant shifts in their corresponding NMR signals. By mapping these changes onto the molecule's structure, the binding site and the nature of the interaction can be determined at atomic resolution.
Isotope-Edited NMR Techniques for Specific Ligand-Target Interactions
Isotope-edited or isotope-filtered NMR techniques leverage the presence of the ¹³C and ¹⁵N labels to simplify complex spectra and focus specifically on the ligand-target interaction. nih.govimrpress.com These methods are particularly powerful when studying the interaction of a small molecule like Gemcitabine-13C,15N2 with a large, unlabeled biological macromolecule.
In an isotope-filtered experiment, the NMR pulse sequence is designed to specifically suppress signals from protons attached to the naturally abundant ¹²C and ¹⁴N atoms. As a result, only the signals from the isotopically labeled Gemcitabine-13C,15N2 are observed. This effectively removes the overwhelming background signals from a large protein, allowing for a clear view of the ligand's state when bound. This approach is invaluable for confirming binding, determining the bound conformation of the ligand, and measuring binding affinities, even for weak interactions. nih.govnih.gov
Hybrid Analytical Platforms (e.g., LC-NMR-MS Integration) for Comprehensive Analysis
To achieve a truly comprehensive analysis, especially in complex biological matrices, no single analytical technique is sufficient. Hybrid or hyphenated platforms that couple the separation power of Liquid Chromatography (LC) with the structural elucidation capabilities of NMR and the high sensitivity and mass accuracy of Mass Spectrometry (MS) represent the state-of-the-art. nih.govresearchgate.net The integration of LC-NMR-MS is particularly advantageous for drug metabolism studies, impurity profiling, and metabolomics. spectroscopyonline.comnih.govmdpi.com
In a typical LC-NMR-MS workflow for studying Gemcitabine-13C,15N2 and its metabolites:
A biological sample (e.g., plasma, tissue homogenate) is injected into the LC system, which separates the parent compound from its metabolites and other endogenous molecules. nih.govnih.gov
The eluent from the LC column is split. A small portion goes to the MS detector, which provides highly sensitive detection and accurate mass measurements, allowing for the initial identification of known and unknown metabolites based on their mass-to-charge ratio. ajgreenchem.com
The major portion of the eluent flows to the NMR spectrometer. Using a "stop-flow" technique, the chromatographic flow can be paused when a peak of interest is eluting, allowing sufficient time to acquire detailed 1D and 2D NMR spectra (e.g., ¹H, ¹³C, HSQC). nih.gov
The use of Gemcitabine-13C,15N2 as an internal standard is crucial in such quantitative studies. caymanchem.com Its distinct mass signature allows for precise quantification via MS, while its unique NMR signals can be used to confirm structural identity amidst a complex mixture. This integrated approach provides unambiguous identification, structural characterization, and quantification in a single analytical run. researchgate.netnih.gov
Table 2: Comparison of Analytical Techniques for Labeled Gemcitabine Analysis
| Technique | Strengths | Limitations | Application for Gemcitabine-¹³C,¹⁵N₂ |
|---|---|---|---|
| 1D/2D NMR | Detailed structural and conformational data; non-destructive. mdpi.com | Relatively low sensitivity. nih.gov | Structural confirmation, dynamic analysis, interaction mapping. |
| Mass Spectrometry (MS) | High sensitivity, accurate mass determination. mdpi.com | Limited structural information, destructive. mdpi.com | Isotopic enrichment verification, quantification, metabolite ID. |
| LC-NMR-MS | Combines separation, structural detail, and sensitive detection for comprehensive analysis of complex mixtures. nih.govresearchgate.net | Technically complex, requires specialized instrumentation. nih.gov | Definitive identification and quantification of gemcitabine and its metabolites in biological samples. |
Molecular and Biochemical Mechanistic Investigations Utilizing Labeled Gemcitabine
Enzymatic Interactions and Catalytic Pathway Elucidation
Gemcitabine (B846), a prodrug, requires intracellular enzymatic activation to exert its cytotoxic effects. clinpgx.orgnih.gov Conversely, it is also subject to enzymatic inactivation. Labeled gemcitabine is instrumental in elucidating the kinetics and balance of these competing pathways.
A key aspect of gemcitabine's mechanism is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. nih.govnih.gov This inhibition is not caused by gemcitabine itself, but by its diphosphate (B83284) metabolite, gemcitabine diphosphate (dFdCDP). nih.govnih.gov
The process unfolds as follows:
Formation of dFdCDP : After entering the cell, gemcitabine is phosphorylated to gemcitabine monophosphate (dFdCMP) and then to dFdCDP. nih.gov
RNR Inactivation : dFdCDP acts as an irreversible, mechanism-based inhibitor of RNR. nih.govresearchgate.net It binds to the catalytic site of the RNR's large subunit (RRM1), leading to the enzyme's inactivation. nih.govnih.govpnas.org Studies have shown that this inactivation is potent and can occur with substoichiometric amounts of the inhibitor. nih.gov The binding of dFdCDP can enhance the interaction between the RNR subunits, generating a tight complex that prevents nucleotide reduction. nih.gov
Depletion of dNTP Pools : The inhibition of RNR leads to a significant reduction in the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). nih.govnih.gov
Self-Potentiation : This depletion of dCTP creates a "self-potentiating" effect. nih.gov With less dCTP to compete with, the active metabolite gemcitabine triphosphate (dFdCTP) is more readily incorporated into DNA. nih.govresearchgate.net Furthermore, lower dCTP levels reduce the feedback inhibition on the enzyme deoxycytidine kinase (dCK), which is responsible for the initial and rate-limiting phosphorylation of gemcitabine, thereby increasing the production of its active metabolites. clinpgx.orgnih.govnih.gov
The inhibition of RNR by gemcitabine diphosphate is a critical, indirect mechanism that enhances the primary cytotoxic effect of the drug. nih.govresearchgate.net
The primary route of gemcitabine inactivation is deamination, a metabolic process that renders the drug ineffective. clinpgx.orgoaepublish.com The use of labeled gemcitabine allows for precise tracking of this inactivation pathway.
Role of Cytidine (B196190) Deaminase (CDA) : The enzyme cytidine deaminase (CDA), found in the liver, blood, and within tumor cells, rapidly converts gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). clinpgx.orgoaepublish.comnih.gov This conversion accounts for the inactivation of the majority (approximately 90%) of administered gemcitabine. clinpgx.orgnih.gov The high activity of CDA is a significant factor in gemcitabine resistance. nih.gov
Role of Deoxycytidylate Deaminase (DCTD) : After gemcitabine is phosphorylated to its monophosphate form (dFdCMP), it can also be deaminated by the enzyme deoxycytidylate deaminase (DCTD) to form dFdUMP. clinpgx.orgoaepublish.comkinetic-constructs.com This represents an additional inactivation step that diverts the metabolite away from the activation pathway leading to dFdCTP. kinetic-constructs.com Functional genomics studies have shown that genetic variations in the genes for both CDA and DCTD can alter enzyme activity, potentially affecting an individual's response to gemcitabine. kinetic-constructs.comelsevierpure.com
Investigations using CDA inhibitors like tetrahydrouridine (B1681287) (THU) have confirmed that direct deamination of gemcitabine by CDA is the main source of dFdU formation. nih.gov
| Enzyme | Substrate | Product | Effect on Gemcitabine |
|---|---|---|---|
| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | 2',2'-difluorodeoxyuridine (dFdU) | Inactivation |
| Deoxycytidylate Deaminase (DCTD) | Gemcitabine Monophosphate (dFdCMP) | 2',2'-difluorodeoxyuridine Monophosphate (dFdUMP) | Inactivation |
Gemcitabine is a prodrug that must be phosphorylated intracellularly to become pharmacologically active. clinpgx.orgnih.gov This activation is a sequential, three-step process mediated by several kinases.
Monophosphorylation : The initial and rate-limiting step is the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP). clinpgx.org This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govoaepublish.com The activity of dCK is a critical determinant of gemcitabine sensitivity, and inactivation of the dCK gene is a key mechanism of acquired resistance. oaepublish.com
Diphosphorylation : dFdCMP is then converted to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase (also known as pyrimidine (B1678525) nucleoside monophosphate kinase). clinpgx.orgnih.govnih.gov
Triphosphorylation : In the final activation step, dFdCDP is phosphorylated to the primary active metabolite, gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.gov This reaction is catalyzed by nucleoside-diphosphate kinases (NDPKs). clinpgx.orgnih.gov
dFdCTP is the metabolite responsible for incorporation into DNA, while dFdCDP is responsible for inhibiting ribonucleotide reductase. clinpgx.orgnih.gov
| Enzyme | Substrate | Product | Step |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) | 1 (Rate-Limiting) |
| UMP/CMP Kinase (CMPK1) | dFdCMP | Gemcitabine Diphosphate (dFdCDP) | 2 |
| Nucleoside-Diphosphate Kinase (NDPK) | dFdCDP | Gemcitabine Triphosphate (dFdCTP) | 3 |
Investigations into DNA and RNA Incorporation at the Molecular Level
The ultimate cytotoxic effect of gemcitabine stems from the incorporation of its metabolites into nucleic acids, which disrupts their synthesis and function, leading to cell death. nih.gov Research has also shown that gemcitabine can be incorporated into RNA, representing another potential mechanism of action. oaepublish.comnih.gov
The primary mechanism of gemcitabine-induced cell death involves the incorporation of its active triphosphate metabolite, dFdCTP, into DNA by DNA polymerases during replication. frontiersin.orgnih.gov This event leads to the inhibition of DNA synthesis through a unique process. frontiersin.org
Competition with dCTP : dFdCTP competes with the natural nucleotide dCTP for incorporation into the elongating DNA strand. nih.govnih.gov
Masked Chain Termination : Once a DNA polymerase incorporates dFdCTP, it is able to add one more deoxynucleotide to the strand. nih.govresearchgate.netfrontiersin.org After this addition, the polymerase is unable to proceed, effectively halting DNA elongation. nih.govresearchgate.net This phenomenon is termed "masked chain termination." clinpgx.orgfrontiersin.org
Evasion of DNA Repair : The "masked" nature of the termination, with the gemcitabine analogue at the penultimate position rather than the absolute end of the chain, makes it difficult for the proofreading exonuclease activities of DNA polymerases to recognize and remove the fraudulent nucleotide. nih.govfrontiersin.org This effectively "locks" the drug into the DNA, leading to an irreparable error that triggers apoptosis. clinpgx.orgnih.gov Kinetic studies with human mitochondrial DNA polymerase γ have shown that while dFdCTP is incorporated less efficiently than dCTP, its presence significantly slows the incorporation of subsequent nucleotides. nih.gov
The incorporation of gemcitabine into a DNA strand creates a DNA adduct that stalls replication forks and elicits a DNA damage response (DDR). aacrjournals.orgbiorxiv.org Studies using cell lines deficient in specific DNA repair pathways have helped to clarify the cellular response to this damage.
Replication Stress and H2AX Phosphorylation : Gemcitabine-induced stalled replication forks trigger a DDR, a hallmark of which is the phosphorylation of the histone variant H2AX on serine 139, forming γ-H2AX. aacrjournals.orgnih.govaacrjournals.org This phosphorylation occurs at the sites of DNA damage and is mediated by kinases such as ATM and ATR. aacrjournals.orgbiorxiv.org The formation of γ-H2AX foci serves as a platform for the recruitment of DNA repair proteins. nih.gov
Interaction with DNA Repair Pathways : Research indicates that major repair pathways such as base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ) are likely not directly involved in repairing the incorporated gemcitabine itself. nih.gov Cell lines deficient in these pathways showed similar sensitivity to gemcitabine as proficient cell lines. nih.gov
Synergy with Other DNA Damaging Agents : While gemcitabine adducts may not be direct substrates for these repair pathways, gemcitabine can modulate the cell's ability to repair other types of DNA damage. For instance, gemcitabine can affect the formation and repair of DNA adducts created by cisplatin (B142131). nih.gov Studies have shown that HR, a key pathway for repairing cisplatin-induced DNA crosslinks, is involved in the synergistic interaction between cisplatin and gemcitabine. nih.gov Abrogating the S-phase checkpoint with Chk1 inhibitors after gemcitabine treatment leads to a massive increase in DNA damage and cell death, suggesting that preventing repair and forcing cells into mitosis with damaged DNA is a potent therapeutic strategy. aacrjournals.orgaacrjournals.org
Modulation of Gene Expression and Molecular Signaling Pathways in In Vitro Models
While specific studies utilizing Gemcitabine-13C,15N2 (hydrochloride) to directly trace its effects on gene expression are not extensively documented in publicly available literature, a substantial body of research using unlabeled gemcitabine provides significant insights into its impact on molecular signaling and gene regulation. The primary role of Gemcitabine-13C,15N2 in this context is as an internal standard for the precise quantification of gemcitabine and its metabolites in cell culture and other in vitro systems, ensuring the accuracy of dose-response relationships in these studies. sgcc.sg
Gemcitabine treatment in cancer cell lines has been shown to trigger significant alterations in gene expression, primarily associated with the induction of apoptosis and the development of drug resistance. For instance, research has demonstrated that gemcitabine can activate checkpoint signaling pathways that influence tumor cell survival. nih.gov Key proteins in these pathways, such as those involved in DNA damage response, are often upregulated.
Furthermore, studies focusing on gemcitabine resistance have identified several genes whose expression is modulated in resistant cancer cells. For example, the Wnt signaling pathway has been implicated in gemcitabine resistance, with increased WNT5A expression leading to resistance to gemcitabine-induced apoptosis in pancreatic ductal adenocarcinoma models. nih.gov Another study identified Cbp/p300-interacting transactivator with Glu/Asp-rich carboxy-terminal domain 4 (CITED4) as a regulator of gemcitabine resistance. Its upregulation was found to inhibit apoptosis by increasing the expression of Baculoviral IAP Repeat Containing 2 (BIRC2). nih.gov
The table below summarizes key genes and pathways identified in in vitro studies as being modulated by gemcitabine, contributing to its cytotoxic effects and the emergence of resistance.
| Gene/Pathway | In Vitro Model | Observed Effect of Gemcitabine | Implication |
| Wnt Signaling Pathway | Pancreatic Cancer Cells | Activation of Wnt/β-Catenin signaling in resistant cells. nih.gov | Contributes to gemcitabine resistance. nih.gov |
| CITED4 | Pancreatic Cancer Cells | Upregulation in gemcitabine-resistant cells. nih.gov | Regulates resistance via inhibition of apoptosis. nih.gov |
| BIRC2 | Pancreatic Cancer Cells | Upregulation mediated by CITED4. nih.gov | Contributes to the anti-apoptotic phenotype in resistant cells. nih.gov |
| RRM2 | Bladder Cancer Cells | Substantially mediates gemcitabine toxicity. escholarship.org | A known resistance factor. escholarship.org |
Characterization of Nucleoside Transport Mechanisms in Cellular Systems
The entry of gemcitabine into cells is a critical determinant of its pharmacological activity, and this process is mediated by specialized nucleoside transporter (NT) proteins. nih.gov The hydrophilic nature of gemcitabine necessitates these transporters to facilitate its passage across the cell membrane. researchgate.net While Gemcitabine-13C,15N2 (hydrochloride) is primarily used as an internal standard for quantifying gemcitabine concentrations in transport assays, sgcc.sg studies characterizing the kinetics and specificity of these transporters often employ radiolabeled gemcitabine, such as [3H]gemcitabine. nih.govresearchgate.net
Research has identified two main families of nucleoside transporters involved in gemcitabine uptake: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). researchgate.netnih.gov The expression levels of these transporters have been shown to correlate with gemcitabine sensitivity in various cancer cell lines. pharmgkb.org
Studies in human pancreatic adenocarcinoma cell lines have revealed that hENT1 is a major transporter for gemcitabine uptake. nih.gov The efficiency of gemcitabine transport can vary significantly depending on the specific transporter isoform present in the cell. For instance, the order of transport efficiency among different human NT activities has been reported as es ≈ cit > ei > cib >>> cif. nih.govresearchgate.net
The table below provides an overview of the key nucleoside transporters involved in gemcitabine uptake and their characteristics as determined in in vitro cellular systems.
| Transporter | Transporter Family | Driving Force | Role in Gemcitabine Transport |
| hENT1 (SLC29A1) | Equilibrative Nucleoside Transporter | Facilitated Diffusion | Primary mediator of gemcitabine uptake in many cancer cells. nih.gov |
| hCNT1 (SLC28A1) | Concentrative Nucleoside Transporter | Sodium-dependent | High-affinity transporter for gemcitabine. nih.gov |
| hCNT3 (SLC28A3) | Concentrative Nucleoside Transporter | Sodium-dependent | Contributes to gemcitabine uptake. researchgate.net |
Metabolic Pathway Elucidation and Flux Analysis Using Gemcitabine 13c,15n2
Principles of Stable Isotope Tracing (Fluxomics) in Biological Systems
Stable isotope tracing is a powerful method for measuring the flow, or flux, of atoms through metabolic pathways. researchgate.net The core principle involves introducing a nutrient or molecule labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system, like cell cultures or ex vivo tissues. researchgate.netucla.edu These heavy isotopes act as tracers, and their incorporation into downstream metabolites can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org
The distribution of these heavy isotopes among the population of a specific metabolite is known as its mass isotopologue distribution (MID). researchgate.net An isotopologue is a molecule that differs only in its isotopic composition; for example, a metabolite with no heavy isotopes (m+0) versus one that has incorporated one heavy carbon atom (m+1). researchgate.net By analyzing the MIDs of various metabolites over time, researchers can deduce the activity of specific enzymes and the rates of entire metabolic pathways. nih.gov
This quantitative study of metabolic fluxes is known as metabolic flux analysis (MFA). vanderbilt.edu MFA uses the isotopic labeling data, along with measurements of nutrient uptake and byproduct secretion, to build a computational model of the cell's metabolic network. vanderbilt.edu This model can then calculate the rates of dozens or even hundreds of intracellular reactions simultaneously, providing a comprehensive snapshot of cellular physiology. vanderbilt.edunih.gov The use of dual labels, such as in Gemcitabine-¹³C,¹⁵N₂, allows for the simultaneous quantification of both carbon and nitrogen fluxes, offering a more complete and rigorously constrained analysis of metabolic networks, particularly in the biosynthesis of amino acids and nucleotides. nih.govsurrey.ac.uk
| Key Term | Definition | Relevance in Fluxomics |
| Stable Isotope | A non-radioactive form of an element with extra neutrons (e.g., ¹³C, ¹⁵N). youtube.com | Acts as a tracer to follow the path of atoms through metabolic reactions without disturbing the system. nih.gov |
| Tracer | An isotopically labeled molecule (e.g., Gemcitabine-¹³C,¹⁵N₂) introduced into a system. researchgate.net | The source of the heavy atoms that are tracked through the metabolic network. |
| Isotopologue | Molecules of the same compound that differ only in the number of isotopic atoms they contain (e.g., M+0, M+1, M+2). researchgate.netnih.gov | The distribution of isotopologues is measured by mass spectrometry and is the primary data used for flux calculations. frontiersin.org |
| Metabolic Flux | The rate of conversion of metabolites through a specific reaction or pathway. nih.gov | The ultimate output of MFA, providing a quantitative measure of pathway activity under specific conditions. vanderbilt.edu |
| Metabolic Flux Analysis (MFA) | A computational method to quantify intracellular metabolic fluxes by integrating isotopic labeling data with a network model. rsc.orgvanderbilt.edu | Provides a systems-level understanding of how cells regulate their metabolism in response to genetic or environmental changes. vanderbilt.edu |
This table provides definitions for key terms related to stable isotope tracing and fluxomics.
Tracing of Gemcitabine-13C,15N2 Metabolism in In Vitro and Ex Vivo Models
In vitro cell cultures and ex vivo tissue models are indispensable platforms for studying drug metabolism. plos.org Introducing Gemcitabine-¹³C,¹⁵N₂ into these controlled environments allows researchers to meticulously track its metabolic fate. nih.gov In vitro models, such as pancreatic or lung cancer cell lines grown in culture, provide a homogenous system to study the fundamental biochemical transformations of the drug. plos.orgmdpi.com Ex vivo models, such as patient-derived xenografts (PDXs) or cultured tissue slices, offer a more complex system that better retains the three-dimensional architecture and some of the microenvironmental context of the original tumor. researchgate.netnih.gov
In these models, cells are incubated with Gemcitabine-¹³C,¹⁵N₂ for a defined period. ucla.edu Afterward, intracellular metabolites are extracted and analyzed by high-resolution mass spectrometry. rsc.org The distinct mass shift conferred by the ¹³C and ¹⁵N labels allows for the unambiguous detection of the parent drug and all of its subsequent metabolites, distinguishing them from their naturally abundant (unlabeled) endogenous counterparts. nih.gov This approach has been used to compare drug metabolism across different cancer cell lines and to understand how factors within the tumor microenvironment might influence the drug's efficacy. plos.orgnih.gov
Gemcitabine (B846) is a prodrug, meaning it must be metabolically activated within the cell to exert its cytotoxic effects. clinpgx.orgclinpgx.org This activation process is an anabolic pathway involving sequential phosphorylation. The use of labeled gemcitabine allows for precise tracing of these steps.
Anabolic Activation: Once inside the cell, Gemcitabine-¹³C,¹⁵N₂ is first phosphorylated by the enzyme deoxycytidine kinase (DCK) to form its monophosphate, dFdCMP-¹³C,¹⁵N₂. nih.govoaepublish.com This is the rate-limiting step in its activation. clinpgx.org Subsequently, other kinases convert the monophosphate to the active diphosphate (B83284) (dFdCDP-¹³C,¹⁵N₂) and triphosphate (dFdCTP-¹³C,¹⁵N₂) forms. clinpgx.orgoaepublish.com The triphosphate form, dFdCTP, is the primary active metabolite that gets incorporated into DNA, leading to the termination of DNA synthesis. clinpgx.orgunifi.it
Catabolic Inactivation: Concurrently, gemcitabine is subject to a major catabolic (breakdown) pathway. The enzyme cytidine (B196190) deaminase (CDA), which is abundant in both tumor cells and the bloodstream, rapidly deaminates gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.comresearchgate.net When using Gemcitabine-¹³C,¹⁵N₂, the resulting dFdU metabolite will retain the ¹³C label but lose a ¹⁵N-labeled amino group, providing a clear metabolic signature for this inactivation reaction. oaepublish.com
By tracking the relative abundance of the labeled parent drug and its various phosphorylated and deaminated metabolites, researchers can quantify the efficiency of both the activation and inactivation pathways in different cancer models.
The metabolic impact of Gemcitabine-¹³C,¹⁵N₂ extends beyond its direct anabolic and catabolic pathways. When the drug or its metabolites are broken down, the labeled ¹³C and ¹⁵N atoms can be recycled by the cell and incorporated into its own metabolic pathways, a process known as the salvage pathway. oaepublish.com
For instance, the pyrimidine (B1678525) ring of gemcitabine contains both carbon and nitrogen. If the drug is catabolized, these labeled atoms can enter the cell's general nucleotide precursor pools. From there, they can be used to synthesize endogenous pyrimidine nucleotides like cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP). nih.gov By detecting ¹³C and/or ¹⁵N atoms in the cell's native DNA and RNA building blocks, researchers can trace the flow of atoms from the drug into the fundamental machinery of the cell. hmdb.ca This reveals crucial information about the interconnectedness of xenobiotic (drug) metabolism and endogenous nucleotide synthesis, and how the presence of the drug perturbs the normal balance of these pathways. nih.gov
The dual labeling of Gemcitabine-¹³C,¹⁵N₂ is particularly advantageous for quantitative flux analysis. nih.gov By providing both a carbon and a nitrogen tracer simultaneously, it allows for a more robust and detailed mapping of metabolic fluxes. surrey.ac.uk
When metabolites are analyzed by mass spectrometry, the instrument measures the abundance of each isotopologue (e.g., molecules with zero, one, two, etc., heavy atoms). frontiersin.org This isotopologue distribution contains a wealth of information. For example, the pattern of ¹³C and ¹⁵N incorporation into a downstream metabolite like an amino acid or nucleotide can reveal the specific pathways used for its synthesis. nih.gov
Computational MFA models use these isotopologue distributions as inputs to solve for the unknown flux values in a large-scale metabolic network. biorxiv.org The dual-labeling approach provides more constraints on the model, leading to more precise and reliable flux estimations compared to single-isotope experiments. nih.gov This allows for the simultaneous quantification of carbon- and nitrogen-handling pathways, which is critical for understanding the biosynthesis of essential molecules like nucleotides and proteins, and how these processes are affected by gemcitabine treatment. nih.govsurrey.ac.uk
| Metabolite | Pathway | Role in Gemcitabine Metabolism | Label Tracking with Gemcitabine-¹³C,¹⁵N₂ |
| dFdCMP | Anabolic | First phosphorylated form, rate-limiting step. clinpgx.org | Retains both ¹³C and ¹⁵N labels. |
| dFdCDP | Anabolic | Active diphosphate form, inhibits ribonucleotide reductase. clinpgx.orgnih.gov | Retains both ¹³C and ¹⁵N labels. |
| dFdCTP | Anabolic | Final active triphosphate form, incorporates into DNA. clinpgx.orgnih.gov | Retains both ¹³C and ¹⁵N labels. |
| dFdU | Catabolic | Inactive deaminated metabolite. oaepublish.comresearchgate.net | Retains ¹³C label, loses a ¹⁵N-labeled group. |
This table outlines the key metabolites in gemcitabine's metabolic pathways and how their isotopic labels are tracked.
Identification and Structural Confirmation of Novel Metabolites and Intermediates
A significant advantage of using stable isotope-labeled compounds is their utility in discovering previously unknown metabolites. During drug metabolism studies, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can detect hundreds or thousands of molecular features in a biological sample. nih.gov Differentiating novel drug metabolites from endogenous background noise is a major challenge.
Gemcitabine-¹³C,¹⁵N₂ simplifies this process immensely. Any metabolite derived from the drug will carry the unique mass signature of the incorporated heavy isotopes. Researchers can specifically search the complex dataset for mass signals that correspond to potential modifications of the labeled parent drug. For example, a newly discovered metabolite will appear as an "isotopic pair" with its unlabeled endogenous counterpart, separated by a specific mass difference corresponding to the number of ¹³C and ¹⁵N atoms it contains. nih.gov
Once a potential new metabolite is identified, its structure can be confirmed using tandem mass spectrometry (MS/MS). nih.gov In this technique, the candidate molecule is isolated and fragmented. The resulting fragmentation pattern of the labeled metabolite can be compared to that of the unlabeled version. The mass shifts in the fragments reveal which parts of the molecule contain the isotopic labels, providing critical clues to its chemical structure. nih.gov This approach facilitates the confident identification and structural confirmation of novel or unexpected metabolic products of gemcitabine. nih.gov
Investigating Metabolic Reprogramming in Cellular Models
Cancer cells are known to rewire, or reprogram, their metabolism to support rapid proliferation and survive stressful conditions. nih.govmdpi.com This metabolic reprogramming is also a key mechanism by which cancer cells develop resistance to chemotherapy. nih.gov Using Gemcitabine-¹³C,¹⁵N₂ as a tracer, researchers can investigate how cancer cells alter their metabolic fluxes in response to the drug and during the development of resistance.
For example, studies have shown that gemcitabine-resistant bladder cancer cells exhibit increased expression of enzymes involved in glycolysis and the serine synthesis pathway. nih.gov By applying ¹³C-MFA, it's possible to quantify the changes in flux through these and other pathways, such as oxidative phosphorylation (OXPHOS) and fatty acid metabolism. researchgate.netnih.gov Tracing experiments can reveal whether resistant cells are, for instance, upregulating glycolysis to generate energy or shunting glucose into biosynthetic pathways to repair drug-induced damage.
By comparing the metabolic flux maps of drug-sensitive parental cells with their drug-resistant counterparts, scientists can identify the specific metabolic adaptations that allow cancer cells to evade the effects of gemcitabine. nih.gov This knowledge of metabolic reprogramming can pinpoint new therapeutic targets; for instance, if resistant cells become highly dependent on a specific metabolic pathway, inhibiting that pathway could be a strategy to overcome resistance. nih.gov
Analysis of Alterations in Central Carbon and Pyrimidine Metabolism
Gemcitabine, as a deoxycytidine analogue, directly interfaces with pyrimidine metabolism. nih.govnih.gov Its efficacy and the resistance to it are intricately linked to the metabolic state of the cancer cell, particularly the central carbon metabolism that fuels nucleotide synthesis. nih.gov Stable isotope tracing with labeled nutrients like [U-13C]-glucose has revealed that gemcitabine treatment induces significant metabolic reprogramming. nih.govmdpi.com While direct tracing with Gemcitabine-13C,15N2 is less common, its application allows for the precise tracking of the drug's own metabolic fate and its influence on interconnected pathways.
Upon entering the cell, Gemcitabine-13C,15N2 is phosphorylated to its active forms, dFdCMP-13C,15N2, dFdCDP-13C,15N2, and dFdCTP-13C,15N2. nih.gov The labeled atoms can then be traced as these molecules are incorporated into DNA or as they are catabolized. The primary catabolic pathway involves deamination by cytidine deaminase (CDA) to form 2′,2′-difluorodeoxyuridine-13C (dFdU-13C), which can be further metabolized. nih.gov
By using liquid chromatography-mass spectrometry (LC-MS/MS) to detect the mass shifts imparted by the 13C and 15N isotopes, researchers can quantify the flux through these activation and catabolic pathways. mdpi.comnih.gov This provides critical data on the activity of key enzymes like deoxycytidine kinase (dCK) and CDA, which are known determinants of gemcitabine sensitivity and resistance. nih.govnih.gov
Research has shown that gemcitabine-resistant pancreatic cancer cells exhibit a distinct metabolic phenotype, characterized by an enhanced carbon flow from glucose into the pyrimidine synthesis pathway. nih.gov This metabolic switch increases the intracellular pool of natural deoxynucleotides, which then act as competitive inhibitors for the active form of gemcitabine, dFdCTP. nih.gov Stable isotope-resolved metabolomics (SIRM) using 13C-glucose has been instrumental in identifying this adaptation. nih.gov
The table below illustrates hypothetical data from a stable isotope tracing experiment using [U-13C]-glucose in gemcitabine-sensitive (Gem-S) and gemcitabine-resistant (Gem-R) cancer cells, demonstrating the metabolic shift towards pyrimidine synthesis in resistant cells.
| Metabolite | Pathway | Fractional Contribution (%) in Gem-S Cells | Fractional Contribution (%) in Gem-R Cells |
|---|---|---|---|
| Lactate (m+3) | Glycolysis | 85.2 ± 4.1 | 88.9 ± 3.8 |
| Citrate (m+2) | TCA Cycle | 70.5 ± 5.5 | 55.1 ± 6.2 |
| Ribose-5-phosphate (m+5) | Pentose Phosphate Pathway | 45.3 ± 3.9 | 65.7 ± 4.5 |
| Carbamoyl-aspartate (m+4) | De Novo Pyrimidine Synthesis | 15.8 ± 2.1 | 35.2 ± 3.3 |
| Uridine monophosphate (UMP) (m+9) | De Novo Pyrimidine Synthesis | 10.1 ± 1.8 | 28.4 ± 2.9 |
Response of Metabolic Networks to Perturbations or Inhibitors
Metabolic flux analysis using stable isotopes is a powerful method to understand how metabolic networks respond to perturbations, such as the introduction of a drug or an inhibitor. nih.govnih.gov When cells are treated with gemcitabine, the metabolic network must adapt to the stress induced by DNA damage and the inhibition of ribonucleotide reductase. nih.gov Combining Gemcitabine-13C,15N2 with other metabolic tracers (e.g., 13C-glucose, 15N-glutamine) can provide a comprehensive picture of this adaptive rewiring. nih.govnih.gov
For instance, studies combining gemcitabine with inhibitors of de novo pyrimidine synthesis, such as leflunomide (B1674699) (which targets dihydroorotate (B8406146) dehydrogenase, DHODH), have shown synergistic effects in killing cancer cells. nih.govnih.gov Isotope tracing can quantitatively demonstrate how inhibiting this pathway prevents the compensatory synthesis of pyrimidines that would otherwise compete with gemcitabine's active metabolites. nih.gov
In such an experiment, one could treat cancer cells with Gemcitabine-13C,15N2 and a DHODH inhibitor and trace the incorporation of 15N from labeled glutamine into pyrimidine precursors. The expected outcome would be a significant reduction in the synthesis of new pyrimidines in the presence of the inhibitor, thereby enhancing the efficacy of gemcitabine.
The table below presents hypothetical results from a study investigating the metabolic flux in pancreatic cancer cells treated with gemcitabine in combination with a metabolic inhibitor targeting the de novo pyrimidine synthesis pathway. The data is derived from tracing with [amide-15N]-glutamine.
| Metabolite (15N-labeled) | Treatment Group | Relative Abundance (Fold Change vs. Control) |
|---|---|---|
| N-Carbamoyl-aspartate (m+1) | Control | 1.0 |
| Gemcitabine | 2.5 ± 0.3 | |
| Gemcitabine + DHODH Inhibitor | 4.8 ± 0.5 | |
| Orotate (m+1) | Control | 1.0 |
| Gemcitabine | 1.8 ± 0.2 | |
| Gemcitabine + DHODH Inhibitor | 0.2 ± 0.05 |
These analyses demonstrate the power of using Gemcitabine-13C,15N2, in concert with other stable isotope tracers, to dissect the complex metabolic responses to chemotherapy. The insights gained from such studies are crucial for identifying metabolic vulnerabilities that can be exploited to overcome drug resistance and to design more effective combination therapies. nih.govnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Modeling with Labeled Gemcitabine
In Vitro Pharmacokinetic Studies
In vitro studies using cellular systems are the first step in characterizing the pharmacokinetic profile of a drug candidate. These experiments provide foundational data on how the drug interacts with cells, how it is metabolized, and the mechanisms governing its entry and exit from the cellular environment.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Cellular Systems
The ADME profile of gemcitabine (B846) at the cellular level is complex, involving active transport and extensive metabolic conversion.
Absorption (Cellular Uptake): Gemcitabine is a hydrophilic molecule and therefore does not readily diffuse across cell membranes. nih.gov Its entry into cells is primarily mediated by specialized membrane proteins known as nucleoside transporters. nih.govnih.gov The human equilibrative nucleoside transporter 1 (hENT1) is considered the major transporter for gemcitabine into cancer cells. nih.govnih.gov Other transporters, including hENT2 and concentrative nucleoside transporters (hCNTs), also contribute to its uptake. nih.gov
Distribution (Intracellular): Once inside the cell, gemcitabine undergoes phosphorylation by the enzyme deoxycytidine kinase (dCK) to form its monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and ultimately its active triphosphate (dFdCTP) form. nih.govnih.govnih.gov This phosphorylation process is a critical activation step and is considered rate-limiting for its cytotoxic activity. nih.gov The active metabolites, particularly dFdCTP, are trapped within the cell, leading to their accumulation.
Metabolism: The primary metabolic pathway for gemcitabine involves two competing processes: activation through phosphorylation and inactivation through deamination. The enzyme cytidine (B196190) deaminase (CDA), present in the blood and various tissues, rapidly converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.govnih.govnih.govnih.gov This inactivation is a major factor contributing to gemcitabine's short plasma half-life.
Excretion (Cellular Efflux): Both gemcitabine and its inactive metabolite dFdU can be transported out of cells. This efflux process can limit the intracellular concentration of the active drug and is a potential mechanism of drug resistance. Studies have implicated members of the ATP-binding cassette (ABC) transporter family in the efflux of dFdU.
Cellular Uptake and Efflux Kinetics of Gemcitabine-13C,15N2
The kinetics of gemcitabine transport are crucial determinants of its intracellular concentration and, consequently, its therapeutic effect. Studies using labeled gemcitabine have helped to quantify these processes.
The uptake of gemcitabine via nucleoside transporters is a saturable process. This means that as the extracellular concentration of gemcitabine increases, the rate of its transport into the cell reaches a maximum level. nih.gov The affinity of different transporters for gemcitabine varies; for instance, hENT1 typically shows high affinity but low capacity, while hENT2 has lower affinity but higher capacity. nih.gov The expression levels of these transporters in cancer cells can significantly impact drug sensitivity, with lower hENT1 expression often correlating with resistance. nih.gov
Efflux kinetics also play a role in determining the net intracellular accumulation of gemcitabine and its metabolites. The transport of dFdU out of the cell by ABC transporters reduces the intracellular pool of this metabolite.
Pharmacokinetic Studies in Ex Vivo or In Vivo Animal Models
Animal models are indispensable for understanding how a drug behaves in a whole organism, providing insights into its distribution among different organs and its metabolic fate systemically. Studies using labeled gemcitabine in species such as mice, rats, and dogs have been critical in this regard. nih.gov
Tissue Distribution and Subcellular Localization Profiling (non-human)
Following administration in animal models, labeled gemcitabine is rapidly and widely distributed throughout the body. nih.gov Studies have measured its concentration in various tissues, including tumors, to assess its ability to reach the target site.
For example, in a study using an orthotopic mouse model of pancreatic cancer, gemcitabine was found to accumulate at clinically relevant levels in various tissues. iapchem.org Notably, the highest concentrations were observed in the spleen and skin. iapchem.org Autoradiography studies with radiolabeled gemcitabine in murine pancreatic cancer models have shown that the drug is distributed relatively homogeneously throughout the tumor tissue.
The table below summarizes findings on the tissue distribution of gemcitabine in a mouse model of pancreatic cancer two hours after administration.
| Tissue | Gemcitabine Concentration (µM) |
| Whole Blood | ~1.0 |
| Spleen | High |
| Skin | High |
| Brain | Relatively High Accumulation |
| Other Tissues | Variable |
| Data derived from a study on an orthotopic mouse model of pancreatic cancer. iapchem.org |
Metabolite Profiling and Quantification in Animal Biofluids and Tissues (non-human)
Consistent with in vitro findings, the primary metabolic pathway for gemcitabine in animal models is deamination to dFdU. nih.gov The extent and rate of this conversion can vary between species. For instance, deamination is more extensive and rapid in mice and dogs compared to rats. nih.gov This difference is reflected in the plasma half-life of the parent compound, which is shortest in mice. nih.gov
The major route of elimination in mice, rats, and dogs is through the urine, with a significant portion of the administered dose excreted within the first 24 hours. nih.gov The predominant form found in the urine varies, being mainly the parent gemcitabine in rats, and the dFdU metabolite in mice and dogs. nih.gov
The table below presents a comparative overview of key pharmacokinetic parameters of gemcitabine in different animal species.
| Parameter | Mouse | Rat | Dog |
| Plasma Half-life (Parent) | ~0.28 hr | ~2.14 hr | ~1.38 hr |
| Time to Peak Plasma Conc. (dFdU) | 15 min | ~6 hr | ~3 hr |
| Primary Urinary Excretion Product | dFdU | Gemcitabine | dFdU |
| Data compiled from a comparative study on the metabolism and disposition of gemcitabine. nih.gov |
Pharmacodynamic Modeling of Cellular and Molecular Responses
Pharmacodynamic (PD) modeling uses mathematical frameworks to describe the relationship between drug concentration and its observed effect over time. For gemcitabine, these models focus on its well-documented impact on the cell cycle and the induction of apoptosis (programmed cell death). nih.gov
Gemcitabine's primary mechanism of action is the inhibition of DNA synthesis, which predominantly affects cells in the S phase (synthesis phase) of the cell cycle. nih.gov PD models have been developed to quantitatively describe this effect. These models typically show that at lower concentrations, gemcitabine induces a potent arrest of cells in the S phase. nih.govnih.gov At higher concentrations, cell cycle arrest can also be observed in other phases. nih.gov
These models integrate extensive experimental data, including cell proliferation rates and the fraction of cells in different cell cycle phases over time and across a range of drug concentrations. nih.gov Model parameters, such as the concentration required to achieve half-maximal inhibition (IC₅₀) of the transition between cell cycle phases, can be estimated with good precision. For example, in one study modeling gemcitabine's effect on pancreatic cancer cell lines, the IC₅₀ for S phase arrest was determined to be 11.5 nM for MiaPaCa-2 cells and 48.1 nM for BxPC-3 cells. nih.gov
By quantifying these cellular and molecular responses, PD models provide a mechanistic interpretation of gemcitabine's efficacy and can be valuable tools for optimizing treatment schedules and exploring combination therapies. nih.govnih.gov
Quantitative Relationship Between Exposure and Biochemical Effects
The fundamental goal of PK/PD modeling is to establish a clear, quantitative link between the concentration of a drug in the body over time (exposure) and its therapeutic or biological effect. The use of Gemcitabine-13C,15N2 as an internal standard enables the precise measurement of gemcitabine and its metabolites, which is the first step in building this relationship. glpbio.com
Preclinical studies have successfully quantified the relationship between gemcitabine exposure and its cytotoxic effects across various cancer cell lines. Following cellular uptake, which is facilitated by membrane nucleoside transporters, gemcitabine is phosphorylated into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. nih.gov These active metabolites exert their anticancer effects primarily by inhibiting ribonucleotide reductase and by being incorporated into DNA, which ultimately halts DNA replication and induces apoptosis (programmed cell death). glpbio.comnih.gov
The quantitative relationship is often expressed through metrics like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. By accurately measuring gemcitabine concentrations (using the labeled standard), researchers can determine these values with high confidence. For example, gemcitabine has demonstrated potent cytotoxicity in various cancer cell lines at nanomolar concentrations. caymanchem.com
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 5.2 | caymanchem.com |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 16 | caymanchem.com |
This data, generated through precise quantification, is critical for PK/PD models that aim to predict the necessary exposure levels in vivo to achieve a therapeutic effect, such as tumor growth inhibition, which has been observed in numerous preclinical mouse xenograft models. caymanchem.com
Development of Preclinical Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are measurable indicators that signal a pharmacological response to a drug. In the context of gemcitabine, the development of reliable preclinical biomarkers is essential for predicting therapeutic efficacy and understanding mechanisms of resistance. The ability to accurately measure drug and metabolite concentrations using labeled standards like Gemcitabine-13C,15N2 is crucial for identifying and validating these biomarkers.
Several key determinants of gemcitabine's activity have been identified at the preclinical stage, serving as important PD biomarkers:
Metabolite Concentrations: The intracellular concentration of the active triphosphate metabolite, dFdCTP, is a direct and critical biomarker of gemcitabine's action. nih.gov Studies have shown that the rate of dFdCTP formation is saturable, with an optimal plasma concentration of gemcitabine of approximately 20 μmol/L maximizing its accumulation within cells. nih.gov Conversely, the primary inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), is formed through deamination by the enzyme cytidine deaminase (CDA) and its levels can indicate the rate of drug detoxification. nih.gov
Enzyme Expression and Activity: The expression levels of enzymes involved in gemcitabine's metabolic pathway are significant biomarkers. This includes the human equilibrative nucleoside transporter-1 (hENT1), which is required for gemcitabine to enter the cell, and the enzyme ribonucleotide reductase, the target of the active metabolite dFdCDP. nih.govnih.gov
Cellular Process Indicators: Biomarkers can also include downstream indicators of the drug's effect, such as markers of DNA damage or the induction of apoptosis. medchemexpress.com For instance, gemcitabine's inhibition of ribonucleotide reductase limits the deoxyribonucleotide pools necessary for DNA replication and repair, a measurable biochemical effect. glpbio.com
The development of PK/PD models that incorporate these biomarkers allows for a more sophisticated understanding of the drug's effect, moving beyond simple exposure-response relationships to include the complex interplay of metabolic activation, target engagement, and cellular response.
| Biomarker | Biochemical Role / Effect | Relevance to Gemcitabine Action | Reference |
|---|---|---|---|
| dFdCTP | Active triphosphate metabolite | Inhibits DNA synthesis and repair; direct measure of drug activation. | nih.gov |
| dFdU | Inactive metabolite | Indicates rate of drug detoxification by cytidine deaminase (CDA). | nih.gov |
| hENT1 | Human Equilibrative Nucleoside Transporter-1 | Facilitates cellular uptake of gemcitabine; expression levels can predict response. | nih.gov |
| Ribonucleotide Reductase | Enzyme | Target of the active metabolite dFdCDP; its inhibition depletes deoxyribonucleotides. | glpbio.comnih.gov |
| Cytidine Deaminase (CDA) | Enzyme | Metabolizes gemcitabine to its inactive form (dFdU); high activity can lead to resistance. | nih.gov |
Computational and Theoretical Chemistry Studies of Gemcitabine and Its Labeled Analogues
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
QM and MD simulations are cornerstones of modern computational drug studies. QM methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on the electronic structure, geometry, and reactivity of gemcitabine (B846). nih.govoiccpress.comresearchgate.net These studies help in understanding the intrinsic properties of the molecule. nih.govscispace.com MD simulations, on the other hand, model the physical movements of atoms and molecules over time, providing a dynamic view of gemcitabine's conformational flexibility and its interactions with its environment, such as water molecules or biological macromolecules. nih.govresearchgate.net
Ab initio quantum mechanical studies have been employed to characterize the energetically favored conformational modes of gemcitabine, with results often compared against X-ray crystallography data for validation. nih.gov These theoretical calculations have found that the introduction of the two fluorine atoms at the 2' position significantly influences the puckering of the sugar ring compared to its natural analogue, deoxycytidine. nih.gov Studies of gemcitabine incorporated into DNA duplexes show that its conformation is context-dependent; it may adopt a North-like conformation in a B-form DNA duplex and a South-like conformation in an A-form duplex. csic.es This conformational adaptability may be linked to its potent biological activity. csic.es
Table 1: Conformational Parameters of Gemcitabine's Ribose Moiety
| Parameter | Description | Typical Values/Findings for Gemcitabine | Source |
| Puckering Amplitude (ν_max) | Describes the extent of out-of-plane displacement of the ring atoms. | Varies depending on the environment (e.g., in crystal vs. in DNA). | csic.es |
| Phase Angle of Pseudorotation (P) | Defines the specific conformation of the sugar pucker within the pseudorotational cycle. | North (N) type (P ≈ 0°-36°) and South (S) type (P ≈ 144°-180°). | csic.es |
| Preferred Conformation | The lowest energy pucker adopted by the molecule. | Single gemcitabine nucleosides prefer a conformation with pseudorotation phase angles around 75º. csic.es | nih.govcsic.es |
| Conformational Switching | The ability to switch between N and S conformations. | The fluorine atoms influence the energy barrier for this switch, affecting its interaction with polymerases. nih.gov | nih.gov |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of gemcitabine, dictated by the arrangement of its electrons, is fundamental to its chemical reactivity and biological function. Quantum mechanical methods are used to calculate various electronic properties that help predict how the molecule will behave in a biological system.
Density Functional Theory (DFT) is a widely used method to study the electronic properties of gemcitabine. nih.govmdpi.com These studies involve calculating the distribution of electric charge, identifying the most reactive sites, and determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) surface helps to identify the regions of the molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack, respectively, and highlighting areas prone to forming intermolecular bonds like hydrogen bonds. mdpi.comresearchgate.net Such analyses have been used to study gemcitabine's interaction with nucleobases and its adsorption onto nanocarriers. nih.govmdpi.com
Table 2: Calculated Electronic Properties of Gemcitabine
| Electronic Property | Method of Calculation | Significance | Findings | Source |
| Binding Energy | DFT | Indicates the stability of a complex between gemcitabine and another molecule (e.g., a nucleobase or nanotube). | Negative binding energies indicate favorable interactions, with the highest values observed for the gemcitabine–guanine complex. nih.govmdpi.com | nih.govmdpi.com |
| HOMO-LUMO Gap | DFT | Characterizes chemical reactivity and stability. A smaller gap suggests higher reactivity. | The HOMO-LUMO gap helps predict the molecule's chemical activity. researchgate.net | researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for intermolecular interactions, such as hydrogen bonding. | Shows directional interaction and electron density shifts when complexed with nucleobases. mdpi.com | mdpi.com |
| Natural Bond Orbital (NBO) Analysis | DFT | Analyzes charge transfer and hyper-conjugative interactions to determine molecular stability. | Used to study the stability of gemcitabine and its interactions with functionalized nanotubes. nih.govresearchgate.net | nih.govresearchgate.net |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, like gemcitabine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netyoutube.com This method is crucial for understanding how gemcitabine interacts with its molecular targets, such as the enzymes involved in its metabolism and mechanism of action. By modeling these interactions, researchers can predict binding affinities and analyze the specific atomic contacts that stabilize the drug in the enzyme's active site.
Molecular docking simulations are frequently used to predict the binding affinity of gemcitabine and its metabolites for various target proteins. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A more negative binding energy suggests a stronger and more stable interaction.
These predictions are vital for understanding gemcitabine's pharmacology. For example, docking studies have investigated the binding of gemcitabine to human serum albumin (HSA), the primary carrier protein in blood plasma, revealing a weak interaction. mdpi.com Other studies have modeled the interaction of gemcitabine's active diphosphate (B83284) form (dFdCDP) with its target, ribonucleotide reductase, to understand the mechanism of inhibition. pnas.org Docking has also been used to explore interactions with enzymes that contribute to drug resistance, such as cytidine (B196190) deaminase, and metabolic enzymes like CYP3A, which can affect the drug's pharmacokinetic profile. nih.govnih.gov
Table 3: Summary of Molecular Docking Studies of Gemcitabine with Target Proteins
| Target Protein | Biological Role | Predicted Binding Affinity (ΔG, kcal/mol) | Significance of Interaction | Source |
| Ribonucleotide Reductase (RNR) | Enzyme inhibited by dFdCDP, blocking DNA synthesis. drugbank.comnih.gov | Not explicitly quantified in search results, but strong interaction is implied by irreversible inhibition. | Primary target for gemcitabine's anticancer activity. pnas.org | pnas.orgdrugbank.com |
| Matrix Metalloproteinase-9 (MMP9) | Enzyme involved in cancer cell migration. | Favorable docking pose observed. | Suggests a potential secondary mechanism for gemcitabine in affecting cancer progression. | researchgate.net |
| Human Serum Albumin (HSA) | Major plasma transport protein. | Weak interaction, characterized by a dynamic quenching mechanism. | Influences the bioavailability and distribution of the drug in the body. | mdpi.com |
| CYP3A4 | A key metabolic enzyme in the liver. | Good drug-binding affinity reported. | Interaction can affect gemcitabine's metabolism and lead to drug-drug interactions. nih.gov | nih.gov |
| B-DNA | The ultimate target for dFdCTP incorporation. | -7.93 (for a Gemcitabine-nanoparticle conjugate) | Incorporation leads to "masked chain termination" and cell death. researchgate.netnih.gov | researchgate.net |
Analysis of Interactions within Enzyme Active Sites
Beyond predicting if a drug will bind, molecular docking provides detailed insights into how it binds. This involves identifying the specific amino acid residues in the enzyme's active site that interact with the drug and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces).
For instance, docking of gemcitabine into the active site of Matrix Metalloproteinase-9 (MMP9) showed effective positioning stabilized by interactions with surrounding residues. researchgate.net Similarly, the inactivation of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP) is understood through the formation of a tight complex within the active site, which substantially increases the interaction between the enzyme's subunits. pnas.org These analyses are critical for rational drug design, as they can guide the modification of the drug's structure to enhance binding to its target or decrease binding to off-target proteins, potentially increasing efficacy and reducing side effects.
Table 4: Key Interactions of Gemcitabine in Enzyme Active Sites
| Enzyme | Key Interacting Residues | Type of Interaction | Consequence of Interaction | Source |
| Ribonucleotide Reductase (RNR) | Active site residues (specifics not detailed in results) | Covalent labeling by the sugar moiety of dFdCDP. | Irreversible inhibition of the enzyme and generation of a tight subunit complex. | pnas.org |
| Matrix Metalloproteinase-9 (MMP9) | Active site residues (specifics not detailed in results) | Hydrogen bonds and other stabilizing forces. | Stable binding within the active site, potentially inhibiting enzyme function. | researchgate.net |
| Cytidine Deaminase (CDA) | Active site containing a zinc atom. | Deamination of gemcitabine. | Inactivation of the drug to dFdU, a primary mechanism of resistance. nih.gov | nih.gov |
Development of Predictive Models for Biochemical Pathways
Computational models are being developed to simulate the complex biochemical pathways that gemcitabine enters upon administration. These models aim to predict the drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) by integrating data on transport, metabolism, and target interaction. nih.govnih.gov
These are not just static diagrams but dynamic mathematical models that can simulate changes in the concentrations of gemcitabine and its metabolites over time. nih.govnih.gov For example, a model of gemcitabine's metabolic pathway would include its transport into the cell by transporters like hENT1, its sequential phosphorylation by kinases (dCK, CMPK1, NDPK) to its active forms, and its inactivation by cytidine deaminase. nih.govnih.gov
By inputting experimental data, such as the time-course concentrations of the drug and its metabolites, these models can infer the structure of the reaction network and estimate kinetic parameters. nih.gov Such models have been used to predict in vivo tumor response to gemcitabine, often revealing discrepancies with in vitro results and highlighting the importance of the tumor microenvironment. plos.org Mechanism-based models can also be used to simulate the effects of combination therapies, helping to identify synergistic interactions and optimize treatment schedules. nih.gov Ultimately, these predictive models are a key component of pharmacogenomics, aiming to personalize chemotherapy by predicting a patient's response based on the genetic makeup of their metabolic and target pathway genes. nih.gov
Computational Simulation of Deamination and Phosphorylation Processes
The biological activity of gemcitabine is critically dependent on its metabolic transformation within the cell. It is a prodrug that must be phosphorylated to become active, but it is also susceptible to deamination, which renders it inactive. Computational models have been instrumental in simulating these competing processes.
Phosphorylation Activation: Gemcitabine enters the cell via nucleoside transporters and requires sequential phosphorylation to exert its effects. clinpgx.org This process is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation to gemcitabine monophosphate (dFdCMP). nih.govnih.gov Subsequent phosphorylations to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms are carried out by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK), respectively. clinpgx.orgclinpgx.org
Mathematical and pharmacodynamic models are used to simulate the kinetics of this metabolic cascade. nih.gov These models incorporate parameters for the various enzymes involved to predict the intracellular concentrations of the active metabolites. For instance, mechanism-based pharmacodynamic models can capture the key features of drug action, such as the temporary cell cycle arrest induced by gemcitabine. nih.gov Computational studies have also explored how external factors can modulate this pathway; for example, it has been shown that radiation can enhance the activity of dCK, providing a theoretical basis for its synergistic use with gemcitabine. nih.gov
The table below summarizes the key enzymes involved in these metabolic processes, which are often included as parameters in computational simulations.
| Enzyme/Transporter | Abbreviation | Role in Gemcitabine Metabolism | Reference |
| Deoxycytidine Kinase | dCK | Catalyzes the initial and rate-limiting phosphorylation (dFdC → dFdCMP) | clinpgx.orgnih.gov |
| UMP/CMP Kinase | CMPK1 | Phosphorylates dFdCMP to dFdCDP | clinpgx.org |
| Nucleoside-Diphosphate Kinase | NDPK (NME) | Phosphorylates dFdCDP to the active dFdCTP form | clinpgx.org |
| Cytidine Deaminase | CDA | Inactivates gemcitabine by deamination (dFdC → dFdU) | clinpgx.orgnih.gov |
| Deoxycytidylate Deaminase | DCTD | Inactivates gemcitabine monophosphate (dFdCMP → dFdUMP) | nih.govnih.gov |
| Equilibrative Nucleoside Transporter | ENT1 | Major transporter for gemcitabine uptake into the cell | nih.gov |
Modeling of DNA/RNA Polymerase Interactions and Replication Fidelity
Once converted to its active triphosphate form (dFdCTP), gemcitabine's primary mechanism of action is its interaction with DNA and RNA polymerases and subsequent incorporation into nucleic acids. Computational modeling and kinetic studies have provided a detailed picture of these interactions.
Interaction with DNA Polymerase: The triphosphate metabolite, dFdCTP, acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into a growing DNA strand during replication. nih.gov Pre-steady-state kinetic studies, a powerful method for analyzing enzymatic reactions, have been employed to quantify the interaction between dFdCTP and DNA polymerases, such as human mitochondrial DNA polymerase γ. nih.gov These studies reveal that dFdCTP is incorporated with a significantly lower efficiency than the natural dCTP. nih.gov
One of the unique features of gemcitabine is its ability to induce "masked chain termination." After dFdCMP is incorporated into the DNA strand, DNA polymerase is able to add one more deoxynucleotide before synthesis is arrested. nih.gov This masking prevents immediate recognition and excision by DNA repair enzymes, enhancing its persistence and disruptive effect. Molecular dynamics (MD) simulations can be used to model the conformational changes in the DNA-polymerase complex upon incorporation of dFdCMP, providing a structural basis for this phenomenon. nih.gov
The kinetic parameters from studies on human mitochondrial DNA polymerase γ highlight the inhibitory effect of gemcitabine on DNA synthesis.
| Parameter | dCTP (Natural Substrate) | dFdCTP (Gemcitabine) | Fold Difference | Reference |
| Kd,app (µM) | 0.81 ± 0.08 | 11.2 ± 1.1 | 13.8 | nih.gov |
| kpol (s-1) | 125 ± 5 | 4.0 ± 0.2 | 31.3 | nih.gov |
| Incorporation Efficiency (kpol/Kd) | 154 | 0.357 | 432-fold lower | nih.gov |
Table data shows dFdCTP is incorporated opposite a dG in the template strand.
Future Directions and Emerging Research Paradigms for Gemcitabine 13c,15n2 Hydrochloride
Integration with Multi-Omics Data Streams (e.g., Proteomics, Transcriptomics)
The next frontier in understanding the cellular impact of a drug like gemcitabine (B846) lies in the integration of metabolomics data with other omics layers, such as proteomics and transcriptomics. Stable isotope tracing is a powerful technique to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.gov By using Gemcitabine-13C,15N2 (hydrochloride), researchers can precisely trace the metabolic fate of gemcitabine. This metabolomics data can then be correlated with global changes in protein expression (proteomics) and gene transcription (transcriptomics).
This integrated multi-omics approach allows for a systems-level view of the drug's mechanism of action. For instance, tracing the incorporation of labeled gemcitabine into DNA and its effects on nucleotide pools can be directly linked to transcriptional changes in genes involved in DNA repair and apoptosis, and subsequent alterations in the expression of proteins that execute these cellular programs. Such studies can reveal not only the direct targets of a drug but also the downstream adaptive or resistance pathways that are activated, providing a more holistic understanding of the cellular response. nih.gov
Advancements in Stable Isotope Tracing Methodologies
Stable isotope tracing has become a widely adopted tool for monitoring metabolism both in vitro and in vivo. nih.gov The use of Gemcitabine-13C,15N2 (hydrochloride) is part of a broader evolution in tracer-based methodologies that promise greater insight into complex biological systems. nih.gov
Future research will focus on the design and synthesis of novel isotopic tracers to probe metabolic pathways with greater precision. musechem.com While Gemcitabine-13C,15N2 provides foundational information, scientists are developing nucleoside analogues with varied and specific labeling patterns to answer more nuanced questions. umn.edu For example, tracers could be designed to elucidate the activity of specific enzymes in the salvage pathway or to differentiate between various routes of nucleotide synthesis. nih.gov The development of molecules with isotopes placed at different positions allows for a more detailed interrogation of reaction mechanisms and metabolic branching. umn.edunih.gov These efforts expand the toolkit available to researchers, enabling them to design experiments that can unravel previously indistinguishable metabolic events. musechem.com
A significant emerging paradigm is the ability to visualize metabolic activity within the spatial context of tissues and even single cells. Spatially resolved metabolomics, often coupled with mass spectrometry imaging, can map the distribution of labeled compounds like Gemcitabine-13C,15N2 and its metabolites. This allows researchers to see where a drug is being activated and where it is exerting its metabolic effects within a heterogeneous tumor, for instance. Furthermore, techniques such as magnetic resonance spectroscopy (MRS) imaging have the potential to monitor the metabolic flux of labeled compounds in vivo, providing a non-invasive window into dynamic metabolic processes. nih.gov This approach moves beyond measuring average concentrations in tissue homogenates to providing critical information on metabolic compartmentation and heterogeneity, which can be key to understanding drug efficacy and resistance. nih.gov
Application in Systems Biology and Metabolic Network Reconstruction
Stable isotope-labeled compounds are indispensable for the field of systems biology. nih.gov Tracing experiments using Gemcitabine-13C,15N2 (hydrochloride) provide precise, quantitative data on the rate of metabolic reactions (fluxes). nih.gov This empirical data is essential for building, validating, and refining computational models of cellular metabolic networks. By introducing the labeled drug and measuring the rate at which the heavy isotopes appear in downstream metabolites, researchers can quantify the perturbation caused by the drug on the entire network. nih.gov This approach helps to identify bottlenecks, compensatory pathways, and unexpected metabolic shifts induced by the therapeutic agent, offering a dynamic and comprehensive view of its impact that is not achievable with static concentration measurements alone. nih.govnih.gov
Role in Rational Drug Design and Optimization for Preclinical Development
The use of stable isotope-labeled compounds is a cornerstone of modern drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comnih.gov Gemcitabine-13C,15N2 (hydrochloride) is frequently used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net This allows for the precise and accurate quantification of gemcitabine and its key metabolite, 2′,2′-difluorodeoxyuridine (dFdU), in various biological samples like plasma and tissue. nih.govresearchgate.netresearchgate.net
This accurate pharmacokinetic data is vital for preclinical development. nih.gov It helps researchers understand a drug's metabolic stability, identify its major metabolites, and assess its bioavailability. symeres.comnih.gov This information is critical for optimizing dosing regimens and is integral to the rational design of new drug candidates with improved pharmacokinetic profiles, such as enhanced stability or reduced off-target metabolism. symeres.comnih.gov
| Research Paradigm | Specific Application of Gemcitabine-13C,15N2 (hydrochloride) | Research Goal | Key References |
|---|---|---|---|
| Pharmacokinetics (PK) | Internal standard for LC-MS/MS analysis | Accurate quantification of gemcitabine and its metabolite dFdU in plasma and tissues. | nih.govresearchgate.netresearchgate.net |
| Metabolic Flux Analysis | Isotopic tracer to follow atom transitions | To measure the rate of gemcitabine's metabolic conversion and its impact on nucleotide pathways. | nih.govnih.gov |
| Multi-Omics Integration | Provides the metabolomics data layer | To correlate the metabolic fate of gemcitabine with changes in gene and protein expression. | nih.govnih.gov |
| Systems Biology | Provides quantitative data for model input | To build and validate computational models of metabolic networks perturbed by the drug. | nih.gov |
| Drug Development | Tool for ADME studies | To inform the rational design of new analogues with optimized metabolic profiles. | musechem.comnih.gov |
Technological Innovations in Isotopic Detection and Analytical Platforms
Progress in the application of stable isotope-labeled compounds is intrinsically linked to advancements in analytical technology. amerigoscientific.com The detection and characterization of molecules like Gemcitabine-13C,15N2 rely on highly sensitive analytical platforms.
High-resolution mass spectrometry (HRMS), including Fourier transform ion cyclotron resonance (FT-ICR-MS), provides outstanding capabilities for resolving isotopologues and accurately measuring isotopic ratios. nih.govnih.gov This allows for more detailed and unambiguous tracking of labeled atoms through complex metabolic networks. Coupled with advanced separation techniques like high-performance liquid chromatography (HPLC), these platforms enable the robust quantification of labeled compounds even at low concentrations in complex biological matrices. researchgate.net
Beyond MS, nuclear magnetic resonance (NMR) spectroscopy is another powerful, non-destructive tool for analyzing isotope-labeled compounds, offering unique insights into molecular structure and metabolic dynamics. nih.govamerigoscientific.com Emerging innovations also include the development of novel electrochemical sensors for the rapid detection of anticancer drugs, which could one day be adapted for isotopic analysis. researchgate.net Furthermore, new "click" chemistry-inspired methods are enabling the ultra-rapid isotope labeling of drugs, streamlining the synthesis of tracers for research. cea.fr
| Analytical Platform | Abbreviation | Primary Use with Labeled Compounds | Key References |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Gold standard for quantification of labeled drugs and metabolites in biological fluids (e.g., using Gemcitabine-13C,15N2 as an internal standard). | nih.govresearchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry | HRMS | Resolving and identifying complex mixtures of isotopologues for detailed metabolic flux analysis. | nih.govnih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Non-destructive analysis of molecular structure and real-time monitoring of metabolic conversions. | nih.govamerigoscientific.comnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile compounds and their labeled variants. | |
| Magnetic Resonance Spectroscopy Imaging | MRS Imaging | Non-invasive, spatially resolved monitoring of metabolic flux in vivo. | nih.gov |
Q & A
Q. How does the incorporation of 13C and 15N isotopes in gemcitabine hydrochloride enhance pharmacokinetic and metabolic studies?
The isotopic labeling allows precise tracing of gemcitabine's absorption, distribution, metabolism, and excretion (ADME) in biological systems. For example, LC-MS or NMR can differentiate labeled metabolites from endogenous molecules, reducing background noise in metabolic pathway analysis . This is critical for quantifying intracellular activation (e.g., phosphorylation to difluorodeoxycytidine triphosphate) and deactivation pathways (e.g., deamination by cytidine deaminase) .
Q. What analytical techniques are recommended to validate the isotopic purity of Gemcitabine-13C,15N2 (hydrochloride)?
Isotopic purity (>98% for 13C and 15N) must be confirmed using high-resolution mass spectrometry (HRMS) combined with isotope ratio analysis. NMR (e.g., 13C-NMR) can verify the position and integrity of isotopic labels. Contaminants like unlabeled gemcitabine or degraded products should be ruled out, as they can skew tracer experiments .
Q. How should researchers design dose-response experiments for Gemcitabine-13C,15N2 in apoptosis and autophagy studies?
Use cell lines with validated DNA repair or autophagy pathways (e.g., pancreatic cancer models like MiaPaCa-2). Titrate doses based on the IC50 of unlabeled gemcitabine (typically 10–100 nM) and adjust for isotopic effects. Measure apoptotic markers (e.g., caspase-3 cleavage) and autophagic flux (e.g., LC3-II/LC3-I ratio via immunoblotting) with labeled vs. unlabeled controls .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in gemcitabine’s mechanism of action across studies?
Discrepancies often arise from off-target effects or metabolic variability. For instance, using Gemcitabine-13C,15N2 in pulse-chase experiments can clarify whether observed autophagy is a primary response to DNA damage or a secondary survival mechanism. Pair this with siRNA knockdown of autophagy genes (e.g., ATG5) to isolate pathway-specific effects .
Q. What strategies mitigate contamination risks in nitrogen fixation or metabolic flux assays using 15N-labeled compounds?
Commercial 15N sources may contain contaminants like 15N-ammonium or nitrate, which can inflate nitrogen fixation rates . Pre-purify Gemcitabine-13C,15N2 via ion-exchange chromatography. Include negative controls (e.g., unlabeled gemcitabine) and validate results with alternative tracers (e.g., 14C-glucose) to confirm specificity .
Q. How can researchers optimize synthesis protocols for Gemcitabine-13C,15N2 to ensure reproducibility?
Key steps include:
- Using 13C-enriched cytidine as a precursor in nucleoside synthesis.
- Incorporating 15N via enzymatic amination under controlled pH to prevent isotopic scrambling.
- Validate intermediates via HPLC-UV/HRMS at each step. Purity thresholds should align with ICH Q3D guidelines for elemental impurities .
Q. What computational models support the interpretation of isotope tracing data for gemcitabine’s intracellular metabolism?
Kinetic modeling (e.g., using SAAM II or COPASI) can quantify the turnover rates of labeled metabolites. For example, compartmental models distinguish cytoplasmic phosphorylation from mitochondrial deamination. Pair this with metabolomics datasets to map isotope enrichment patterns against known pathways (e.g., pyrimidine salvage vs. de novo synthesis) .
Data Analysis and Validation
Q. How should researchers address low signal-to-noise ratios in LC-MS quantification of Gemcitabine-13C,15N2?
Use internal standards like deuterated gemcitabine (e.g., Gemcitabine-d4) to correct for matrix effects. Optimize ionization parameters (e.g., ESI+ with 0.1% formic acid) and employ MRM transitions specific to the labeled compound (e.g., m/z 304→168 for Gemcitabine-13C,15N2) .
Q. What statistical approaches are robust for analyzing time-resolved isotope incorporation data?
Nonlinear mixed-effects modeling (e.g., NONMEM) accounts for inter-sample variability in tracer uptake. Bootstrap resampling can assess confidence intervals for parameters like metabolic half-life. For longitudinal studies, ANOVA with repeated measures is recommended .
Ethical and Reporting Standards
Q. How to ensure compliance with journal guidelines when publishing studies using isotope-labeled gemcitabine?
Follow the Beilstein Journal of Organic Chemistry’s standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

